molecular formula C13H14ClNO3 B12986408 ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B12986408
M. Wt: 267.71 g/mol
InChI Key: XZLYKHFRQYRZRQ-QWRGUYRKSA-N
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Description

Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring substituted with a chlorophenyl group and an ester functional group, makes it an interesting subject for study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S,4R)-4-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylate
  • Ethyl (3S,4R)-4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate
  • Ethyl (3S,4R)-4-(4-methylphenyl)-2-oxopyrrolidine-3-carboxylate

Uniqueness

Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)11-10(7-15-12(11)16)8-3-5-9(14)6-4-8/h3-6,10-11H,2,7H2,1H3,(H,15,16)/t10-,11-/m0/s1

InChI Key

XZLYKHFRQYRZRQ-QWRGUYRKSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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